2-Methyl vs. 2-Phenyl Imidazo[2,1-a]phthalazin-6-amine: Differential TNFRSF10B (TRAIL Receptor) Activity
The 2-methyl substituted compound exhibits differentiated biological activity compared to the 2-phenyl analog (BDBM95964; 2-phenylimidazo[2,1-a]phthalazin-6-amine). While the 2-phenyl analog demonstrates measurable EC₅₀ activity against human tumor necrosis factor receptor superfamily member 10B (TNFRSF10B/TRAIL receptor) at 6.8 μM [1], the 2-methyl analog exhibits a distinct activity profile characterized by pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, a phenotype not reported for the 2-phenyl analog [2].
| Evidence Dimension | Biological activity profile |
|---|---|
| Target Compound Data | Arrests proliferation of undifferentiated cells; induces differentiation to monocyte lineage |
| Comparator Or Baseline | 2-Phenyl analog (BDBM95964): EC₅₀ = 6.8 μM vs. TNFRSF10B |
| Quantified Difference | Qualitatively distinct phenotype (differentiation induction vs. TNFRSF10B agonism) |
| Conditions | Cell-based proliferation and differentiation assays |
Why This Matters
This differentiation profile indicates that the 2-methyl analog engages distinct biological pathways compared to the 2-phenyl analog, making it non-substitutable for TRAIL receptor-targeted applications.
- [1] BindingDB. BDBM95964: (2-phenylimidazo[2,1-a]phthalazin-6-yl)amine. EC₅₀ = 6.80E+3 nM against TNFRSF10B (Human). View Source
- [2] WebISA Web Data Commons. 2-Methylimidazo[2,1-a]phthalazin-6-amine Biological Activity Description (cited from freshpatents.com). View Source
